12-epi-Tadalafil

Description

Tadalafil is a selective phosphodiesterase-5 inhibitor that is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy. It was first approved in 2003 by the FDA for use in ED and later in 2009 for PAH. In contrast to other PDE5 inhibitors like [sildenafil], tadalafil has greater selectivity for PDE5 and a longer half-life which has made it a more suitable option for chronic once-daily dosing in the treatment of PAH.

Tadalafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of tadalafil is as a Phosphodiesterase 5 Inhibitor.

Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.

A carboline derivative and PHOSPHODIESTERASE 5 INHIBITOR that is used primarily to treat ERECTILE DYSFUNCTION; BENIGN PROSTATIC HYPERPLASIA and PRIMARY PULMONARY HYPERTENSION.

See also: Finasteride; tadalafil (component of).

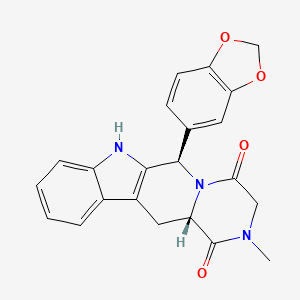

Structure

2D Structure

Properties

IUPAC Name |

(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-HRAATJIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171596-27-3 | |

| Record name | Tadalafil, (6R ,12aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,12aS)-6-(benzo[d][1,3]dioxol-5-yl)-2-methyl-2,3,6,7,12,12-ahexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TADALAFIL, (6R ,12AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E319TQ0B6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of 12-epi-Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of 12-epi-Tadalafil, a critical stereoisomer and known impurity of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. Understanding the distinct structural nuances of this compound is paramount for drug development, quality control, and regulatory compliance. This document outlines its stereochemistry in comparison to Tadalafil, presents key quantitative data, details relevant experimental protocols for its synthesis and characterization, and provides visualizations to clarify structural relationships.

Introduction to Tadalafil and its Stereoisomers

Tadalafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme found in the smooth muscle of the corpus cavernosum and other tissues.[1][2] Its chemical structure contains two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR).[3][4] The clinically approved and most pharmacologically active form is the (6R,12aR)-diastereomer, commonly known as Tadalafil.[5]

This compound is the epimer of Tadalafil at the 12a position. Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. In this case, this compound has the (6R,12aS) configuration. It is also recognized as Tadalafil Impurity A in the European Pharmacopoeia (EP).[6]

Chemical Structure Elucidation

Tadalafil: The (6R,12aR) Diastereomer

The systematic IUPAC name for Tadalafil is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-1H-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.[1][7] Its structure is characterized by a pyrazinopyridoindole core, with the stereocenters located at the 6 and 12a positions, both having the R configuration in the active pharmaceutical ingredient.[2][8]

This compound: The (6R,12aS) Diastereomer

This compound shares the same molecular formula and mass as Tadalafil but differs in the spatial arrangement at the 12a carbon. Its IUPAC name is (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.[6] This inversion from R to S at the 12a position defines it as the C-12a epimer of Tadalafil.

-

Molecular Weight: 389.40 g/mol [9]

Comparative Data Presentation

The following table summarizes the key identifiers and reported biological activity for Tadalafil and its 12a-epimer.

| Property | Tadalafil | This compound |

| IUPAC Name | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-1H-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione[7] | (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione[6] |

| Common Name | Cialis, Adcirca | Tadalafil Impurity A, 12-epi-IC-351 |

| CAS Number | 171596-29-5[7] | 171596-27-3[9] |

| Stereochemistry | 6R, 12aR (cis)[5] | 6R, 12aS (trans)[3] |

| PDE5 Inhibition IC₅₀ | ~5 nM[5] | 0.09 µM (90 nM)[9][10] |

Experimental Protocols

Synthesis

The synthesis of Tadalafil and its stereoisomers, including this compound, is often achieved via the Pictet-Spengler reaction.[11][12]

Protocol: Stereoselective Pictet-Spengler Reaction

-

Reaction: D-tryptophan methyl ester is reacted with piperonal. The stereoselectivity of this reaction (cis/trans ratio) is highly dependent on the catalyst and solvent used. For instance, using benzoic acid as a catalyst in acetic acid can yield a cis/trans ratio of 92:8, while using nitromethane or acetonitrile as the solvent can improve the cis selectivity to as high as 99:1.[11]

-

Epimerization: A base-catalyzed epimerization at the 12a-position can be performed to convert the (6R,12aR) cis-isomer (Tadalafil) into the (6R,12aS) trans-isomer (this compound). This is often achieved in a solvent containing DMSO.[11]

-

Cyclization: The resulting tetrahydro-β-carboline intermediate is then reacted with chloroacetyl chloride, followed by cyclization with methylamine to form the final diketopiperazine ring structure of Tadalafil or its isomers.[12]

Analytical Characterization and Differentiation

Distinguishing between Tadalafil and this compound requires stereospecific analytical techniques.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: An enantioselective column (e.g., a cyclodextrin-based chiral stationary phase) is required for separation.

-

Mobile Phase: A suitable mobile phase, often a mixture of a buffer (e.g., Tris-acetic acid) and an organic modifier, is used.[4]

-

Detection: UV detection is typically employed. The two diastereomers will exhibit different retention times, allowing for their separation and quantification.[13]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a pure sample of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra. While subtle differences in chemical shifts may be observed between the epimers, these are often insufficient for unambiguous assignment.

-

2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for confirming the relative stereochemistry. For the cis-isomer (Tadalafil), a NOE correlation is expected between the protons at the 6 and 12a positions. This correlation will be absent or significantly weaker in the trans-isomer (this compound).[14]

Visualizing the Stereochemical Relationship

The following diagrams illustrate the core chemical structures and the stereochemical inversion that differentiates Tadalafil from this compound.

Caption: 2D structures of Tadalafil and this compound.

Caption: Logical relationship between Tadalafil and its C-12a epimer.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Interactions of non-charged tadalafil stereoisomers with cyclodextrins: capillary electrophoresis and nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tadalafil, (6R,12aS)- | C22H19N3O4 | CID 9821704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemignition.com [chemignition.com]

- 8. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound (12-epi-IC-351) | PDE5抑制剂 | MCE [medchemexpress.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elucidation of the absolute configuration of a tadalafil analogue found as adulterant in a health supplement by mass spectrometry, chiroptical methods and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 12-epi-Tadalafil from D-Tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for 12-epi-Tadalafil, a diastereomer of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, commencing from the chiral starting material, D-tryptophan. This document details the critical chemical transformations, presents quantitative data in a structured format, and includes detailed experimental protocols for the key reaction steps. Visual diagrams generated using Graphviz are provided to illustrate the reaction sequence and logical flow.

Introduction

Tadalafil, marketed as Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme prevalent in the corpus cavernosum smooth muscle. Its inhibitory action leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow, which is effective in the treatment of erectile dysfunction.[1][2][3] The therapeutic efficacy of Tadalafil is specific to its (6R, 12aR) diastereomer.[2] The synthesis of Tadalafil and its diastereomers, such as this compound ((6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione), is a significant area of research in medicinal and process chemistry. The synthesis typically begins with D-tryptophan, leveraging its inherent chirality to establish the desired stereochemistry in the final product.[4][5] A key step in this synthesis is the Pictet-Spengler reaction, which forms the core tetrahydro-β-carboline structure.[6][7][8] Furthermore, base-catalyzed epimerization at the C12a position allows for the formation of this compound.[6][9]

Overall Synthesis Pathway

The synthesis of this compound from D-tryptophan is a multi-step process that involves the initial formation of Tadalafil, followed by epimerization. The key transformations are outlined below:

-

Esterification of D-tryptophan: The carboxylic acid group of D-tryptophan is esterified, typically to a methyl ester, to protect it during subsequent reactions.

-

Pictet-Spengler Reaction: The D-tryptophan methyl ester undergoes a Pictet-Spengler reaction with piperonal (3,4-methylenedioxybenzaldehyde) to construct the tetrahydro-β-carboline skeleton. This reaction can yield a mixture of cis and trans diastereomers, the ratio of which is highly dependent on the reaction conditions.

-

Acylation: The secondary amine of the tetrahydro-β-carboline intermediate is acylated with chloroacetyl chloride.

-

Cyclization: The final ring system is formed through an intramolecular cyclization with methylamine, yielding Tadalafil.

-

Epimerization: Tadalafil can be converted to its more thermodynamically stable epimer, this compound, through a base-catalyzed epimerization at the C12a position.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

This initial step protects the carboxylic acid functionality of D-tryptophan.

-

Protocol:

-

Suspend D-tryptophan (100 g) in methanol (500 mL).

-

Add the suspension to a solution of thionyl chloride (82.14 g) in methanol (500 mL) at 25°C to 30°C under a nitrogen atmosphere.

-

Stir the resulting solution at reflux for 3 to 4 hours.

-

Concentrate the reaction mixture to a residual volume of 150 mL.

-

Add dichloromethane (700 mL) to the concentrated mixture.

-

Cool the solution to 0°C to 5°C with continuous stirring for 30 minutes to induce crystallization.

-

Filter the solid product, wash with dichloromethane, and dry to yield D-tryptophan methyl ester hydrochloride.[7]

-

This crucial step forms the tetrahydro-β-carboline core and determines the initial diastereomeric ratio. The stereoselectivity is highly sensitive to the solvent and catalyst used.

-

Protocol (High cis-selectivity):

-

Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) at 25°C to 30°C.

-

Heat the reaction mixture to 80°C to 85°C and stir for 14 hours.

-

Cool the mixture to 25°C to 30°C.

-

Add dichloromethane (500 mL) and stir for 1 hour to precipitate the product.

-

Filter the solid, wash with dichloromethane, and dry to obtain the cis-tetrahydro-β-carboline hydrochloride.[7]

-

-

Alternative Protocol (using Trifluoroacetic Acid):

-

Dissolve D-tryptophan methyl ester and piperonal in dichloromethane and cool to 0°C.

-

Add trifluoroacetic acid dropwise.

-

Stir the mixture at room temperature for 4 days under a nitrogen atmosphere.

-

Make the reaction mixture alkaline with dilute ammonium hydroxide solution and extract with dichloromethane.

-

Wash the organic layer with water and brine, dry over sodium sulfate, filter, and evaporate to obtain the product mixture.[8]

-

Table 1: Influence of Reaction Conditions on Pictet-Spengler Stereoselectivity

| Catalyst | Solvent | cis:trans Ratio | Reference |

| Benzoic Acid | Acetic Acid | 92:8 | [6][9] |

| Trifluoroacetic Acid | Dichloromethane | 3:2 | [7] |

| None | Sulfolane | High cis-selectivity | [7] |

| None | Nitromethane | 99:1 | [6] |

| None | Acetonitrile | 99:1 | [6] |

The cis-tetrahydro-β-carboline is acylated in preparation for the final cyclization.

-

Protocol:

-

Dissolve the cis-tetrahydro-β-carboline hydrochloride (50 g) in dichloromethane and 5% aqueous sodium bicarbonate (500 mL).

-

Separate the organic layer and wash with deionized water (500 mL).

-

Add the organic layer to deionized water (50 mL) and treat with sodium bicarbonate (15 g) at 25°C to 30°C.

-

Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) while maintaining the temperature between 0°C and 5°C.

-

Stir the reaction mixture for three hours.[7] The resulting product is typically used in the next step without further purification.

-

The final piperazinedione ring is formed in this step.

-

Protocol:

-

Take the crude product from the previous step, cis-1-benzo[1][6]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester (30 g), in methanol (450 ml).

-

Heat the mixture to 35°C to 40°C and add aqueous methylamine (27 ml; 40%).

-

Stir the reaction mixture at 50°C to 55°C for 5 hours.

-

Cool the mixture to 10°C to 15°C and continue stirring for 30 minutes.

-

Filter and dry the resulting solid to afford Tadalafil.[7]

-

Table 2: Reported Yields and Purity for Tadalafil Synthesis

| Step | Product | Yield | Purity (HPLC) | Reference |

| Cyclization | Tadalafil | 85.3% | 100% | [10] |

| Cyclization | Tadalafil | 72% | 99.63% | [10] |

| Cyclization | Tadalafil | 75% | 100% | [10] |

| Purification | Tadalafil | 48% (w/w) | >99% | [11] |

Tadalafil can be converted to its C12a epimer under basic conditions. The proton at the C12a position is mildly acidic and can be abstracted by a base, leading to epimerization.[9]

-

General Protocol:

Note: Specific details regarding the choice of base, temperature, and reaction time for optimal conversion to this compound are often proprietary or require further investigation based on the general principle described in the literature.

Conclusion

The synthesis of this compound from D-tryptophan is a well-established process that hinges on a stereoselective Pictet-Spengler reaction and a subsequent base-catalyzed epimerization. The choice of reaction conditions, particularly solvents and catalysts in the Pictet-Spengler step, is critical for maximizing the yield of the desired cis-diastereomer, which is the precursor to Tadalafil. The final epimerization step provides access to the 12-epi diastereomer. The protocols and data summarized in this guide offer a comprehensive technical foundation for researchers and professionals engaged in the synthesis and development of Tadalafil and its related compounds.

References

- 1. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]

- 2. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. WO2012143801A1 - Manufacturing process for tadalafil from racemic or l-tryptophan - Google Patents [patents.google.com]

- 5. US20120123124A1 - Manufacturing process for Tadalafil from racemic or L-tryptophan - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 8. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Process of synthesizing tadalafil - Eureka | Patsnap [eureka.patsnap.com]

- 11. WO2007110734A1 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

Unveiling the Stereochemical Nuances of Tadalafil: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension.[1][2] Its molecular structure possesses two chiral centers, giving rise to four distinct stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The pharmacological activity of Tadalafil is primarily attributed to the (6R,12aR)-enantiomer, which is the active pharmaceutical ingredient in the marketed drug.[3] This technical guide provides an in-depth analysis of the biological activity of all four Tadalafil stereoisomers, presenting comparative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further research and development in this area.

Core Concepts: Stereochemistry and PDE5 Inhibition

The three-dimensional arrangement of atoms in a molecule can significantly impact its biological activity. In the case of Tadalafil, the specific spatial orientation of the substituents at the 6th and 12a positions of the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core dictates the molecule's ability to bind to and inhibit the PDE5 enzyme. The cis isomers are (6R,12aR) and (6S,12aS), while the trans isomers are (6R,12aS) and (6S,12aR).

The therapeutic effect of Tadalafil is achieved through the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and the pulmonary vasculature.[2]

Comparative Biological Activity of Tadalafil Stereoisomers

One study has reported the general order of PDE5 inhibitory activity as: (6R, 12aR) > (6R, 12aS) > (6S, 12aR) > (6S, 12aS).[4] This highlights the critical importance of the specific stereochemistry for potent PDE5 inhibition.

| Stereoisomer | Configuration | PDE5 IC50 (nM) | Notes |

| (6R,12aR)-Tadalafil | cis | 1.8 - 5.77 | The pharmacologically active isomer used in the approved drug.[5][6] |

| (6S,12aS)-Tadalafil | cis | ~90 | Referred to as "cis-Tadalafil" or "ent-Tadalafil". Significantly less potent than the (6R,12aR) isomer.[6][7] |

| (6R,12aS)-Tadalafil | trans | ~180 - 577 | Exhibits a reported 100-fold decrease in PDE5 binding potency compared to the (6R,12aR) isomer. |

| (6S,12aR)-Tadalafil | trans | 5 | Data from a commercial supplier; this high potency appears to contradict the rank order of activity reported in other literature, suggesting potential variability in assay conditions or the specific analogue tested.[8] |

Note: The IC50 values are compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against the PDE5 enzyme.

Principle: The assay is based on the principle of competitive binding. A fluorescently labeled cGMP analog (tracer) and a test compound compete for binding to the PDE5 enzyme. The binding of the tracer to the larger enzyme molecule results in a high fluorescence polarization signal. Inhibition of this binding by the test compound leads to a decrease in the fluorescence polarization signal.

Materials:

-

Human recombinant PDE5A enzyme

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Fluorescently labeled cGMP tracer

-

Test compounds (Tadalafil stereoisomers) dissolved in DMSO

-

96-well or 384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup: To each well of the microplate, add the assay buffer, the test compound solution (or DMSO for control wells), and the PDE5 enzyme solution.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compounds to bind to the enzyme.

-

Tracer Addition: Add the fluorescently labeled cGMP tracer to all wells.

-

Signal Reading: Read the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (no inhibitor) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Model (Rat Model of Erectile Dysfunction)

This protocol provides a general framework for assessing the in vivo efficacy of PDE5 inhibitors.

Principle: The erectile response to cavernous nerve stimulation is measured in an animal model of erectile dysfunction. The efficacy of a test compound is determined by its ability to enhance this response.

Materials:

-

Male rats (e.g., Sprague-Dawley)

-

Anesthetic (e.g., ketamine/xylazine)

-

Cavernous nerve stimulator

-

Pressure transducer connected to a data acquisition system

-

Test compounds (Tadalafil stereoisomers) formulated for administration (e.g., oral gavage, intravenous injection)

Procedure:

-

Animal Preparation: Anesthetize the rats and expose the cavernous nerve and carotid artery through a surgical incision.

-

Cannulation: Insert a cannula into the carotid artery to monitor systemic blood pressure. Insert a 25-gauge needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Compound Administration: Administer the test compound or vehicle control at the desired dose and route.

-

Nerve Stimulation: After a predetermined time for drug absorption, stimulate the cavernous nerve electrically with defined parameters (e.g., frequency, voltage, duration).

-

Data Recording: Record the maximal ICP and the mean arterial pressure (MAP) during nerve stimulation.

-

Data Analysis: Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure. Compare the ICP/MAP ratio between the compound-treated groups and the vehicle control group to determine the efficacy of the compound in enhancing erectile function.

HPLC Method for Stereoisomer Separation

This protocol outlines a method for the analytical separation of the four Tadalafil stereoisomers.

Principle: High-performance liquid chromatography (HPLC) with a chiral stationary phase is used to separate the stereoisomers based on their differential interactions with the chiral selector.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Lux Cellulose-3)

-

Mobile phase (e.g., a mixture of water, acetonitrile, and acetic acid in a gradient mode)

-

Standard solutions of the four Tadalafil stereoisomers

Procedure:

-

System Setup: Equilibrate the HPLC system with the mobile phase at a defined flow rate (e.g., 0.40 mL/min) and column temperature (e.g., 30°C).

-

Sample Preparation: Prepare solutions of the Tadalafil stereoisomer mixture in a suitable solvent.

-

Injection: Inject a defined volume of the sample solution onto the HPLC column.

-

Detection: Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 285 nm).

-

Data Analysis: Identify and quantify the individual stereoisomers based on their retention times and peak areas compared to the standard solutions.

Visualizations

Signaling Pathway of Tadalafil

Caption: Nitric Oxide/cGMP signaling pathway and the inhibitory action of Tadalafil on PDE5.

Experimental Workflow for In Vitro PDE5 Inhibition Assay

Caption: Workflow for determining the IC50 of Tadalafil stereoisomers using a fluorescence polarization assay.

Logical Relationship of Tadalafil Stereoisomers

Caption: Stereoisomeric relationships of Tadalafil.

Conclusion

The biological activity of Tadalafil is highly dependent on its stereochemistry, with the (6R,12aR)-isomer being the most potent inhibitor of PDE5. The other stereoisomers exhibit significantly reduced or negligible activity. This in-depth guide provides a comprehensive overview of the current understanding of the pharmacological profiles of Tadalafil's stereoisomers, supported by quantitative data, detailed experimental protocols, and clear visual aids. This information serves as a valuable resource for researchers and professionals in the field of drug development, enabling a more nuanced understanding of the structure-activity relationships of this important therapeutic agent and facilitating the design of new, more selective PDE5 inhibitors. Further research, particularly a single comprehensive study comparing all four stereoisomers under identical conditions, would be beneficial to definitively quantify the activity of each isomer and resolve any existing discrepancies in the literature.

References

- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cialis | CAS#:171596-29-5 | Chemsrc [chemsrc.com]

- 6. biocompare.com [biocompare.com]

- 7. cis-Tadalafil | cis-IC-351 | PDE5 inhibitor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of 12-epi-Tadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is the active pharmaceutical ingredient in Cialis®, widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. The therapeutic efficacy of tadalafil is intrinsically linked to its specific stereochemistry, being the (6R, 12aR)-enantiomer. This technical guide provides an in-depth pharmacological profile of a key stereoisomer, 12-epi-Tadalafil, also known as (6R, 12aS)-tadalafil. As an epimer of tadalafil, differing only in the spatial arrangement at the C-12a position, its pharmacological properties are of significant interest in the fields of drug design, stereoselective synthesis, and impurity profiling. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound.

Stereochemistry and Synthesis

This compound is a diastereomer of tadalafil. The epimerization at the 12a position significantly alters the three-dimensional structure of the molecule, which in turn has a profound impact on its biological activity.

Synthesis of this compound:

The most common method for the preparation of this compound is through the base-catalyzed epimerization of tadalafil.[1] This process is often utilized in the study of tadalafil's stability and impurity formation.

Experimental Protocol: Base-Catalyzed Epimerization of Tadalafil

Objective: To synthesize this compound from tadalafil through epimerization at the C-12a position.

Materials:

-

Tadalafil

-

Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃), saturated aqueous solution or other suitable base (e.g., DBU)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve tadalafil in a suitable solvent such as a mixture of dimethylformamide (DMF) and a saturated aqueous solution of potassium carbonate (e.g., 5:1 v/v).[2] Alternatively, a solution of tadalafil in DMSO can be treated with a base.[1]

-

Epimerization: Heat the reaction mixture. For instance, refluxing the DMF/K₂CO₃ solution for a short period (e.g., 10 minutes) can achieve quantitative epimerization.[2] The progress of the reaction should be monitored by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine to remove the base and residual DMF/DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure epimer.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC.

Pharmacodynamics

The primary mechanism of action of tadalafil is the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. The stereochemistry at the C-12a position is critical for high-affinity binding to the active site of the PDE5 enzyme.

Phosphodiesterase 5 (PDE5) Inhibition

This compound exhibits significantly reduced potency as a PDE5 inhibitor compared to tadalafil. This is attributed to a less favorable interaction with the active site of the enzyme due to the altered stereochemistry. One study has reported the IC50 value for this compound.[3]

Table 1: In Vitro PDE5 Inhibitory Potency of Tadalafil and this compound

| Compound | PDE5 IC₅₀ (nM) |

| Tadalafil | ~2-5[4][5] |

| This compound | 90[3] |

This approximate 18- to 45-fold decrease in potency highlights the critical importance of the (6R, 12aR) configuration for effective PDE5 inhibition. Research on an analogue of tadalafil also demonstrated a 100-fold decrease in binding potency for its C12a epimer.[2]

Selectivity Profile

Table 2: Selectivity Profile of Tadalafil against various PDE Isoforms

| PDE Isoform | Tadalafil IC₅₀ (nM) | Selectivity (fold vs. PDE5) |

| PDE1 | >10,000 | >2,000-5,000 |

| PDE2 | >10,000 | >2,000-5,000 |

| PDE3 | >10,000 | >2,000-5,000 |

| PDE4 | >10,000 | >2,000-5,000 |

| PDE5 | 2-5 | 1 |

| PDE6 | ~3,500 | ~700-1,750 |

| PDE11A1 | ~70 | ~14-35 |

Note: IC50 values for tadalafil can vary slightly between different studies and assay conditions.

Due to the significantly reduced affinity of this compound for PDE5, it is unlikely to exhibit any meaningful therapeutic window or selective inhibitory action.

Signaling Pathway

The mechanism of action for all PDE5 inhibitors, including tadalafil and its epimers, involves the nitric oxide (NO)/cGMP signaling pathway.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Pharmacokinetics

There is no specific pharmacokinetic data available in the public domain for this compound. Studies on the absorption, distribution, metabolism, and excretion (ADME) of tadalafil's stereoisomers have not been extensively reported. However, based on the known pharmacokinetic profile of tadalafil, some inferences can be made, although these remain speculative without direct experimental evidence.

Table 3: Pharmacokinetic Parameters of Tadalafil in Healthy Subjects

| Parameter | Value | Reference |

| Time to Cₘₐₓ (Tₘₐₓ) | ~2 hours | [6] |

| Oral Bioavailability | Not determined | [6] |

| Volume of Distribution (Vd) | ~63 L | [7] |

| Plasma Protein Binding | 94% | [6] |

| Metabolism | Primarily by CYP3A4 | [8] |

| Major Metabolite | Methylcatechol glucuronide | [8] |

| Elimination Half-life (t₁/₂) | ~17.5 hours | [7] |

| Excretion | ~61% in feces, ~36% in urine (as metabolites) | [8] |

It is plausible that this compound would share similar metabolic pathways, primarily involving CYP3A4. However, its absorption, distribution, and elimination rates could differ due to its distinct stereochemistry. Without dedicated studies, the pharmacokinetic profile of this compound remains uncharacterized.

Analytical Methods

The analysis and separation of tadalafil from its stereoisomers, including this compound, is crucial for quality control and impurity profiling. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Chiral HPLC Separation of Tadalafil Stereoisomers

Objective: To separate and quantify tadalafil and its three stereoisomers, including this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: A chiral stationary phase column, such as Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) or a similar chiral column.

-

Mobile Phase: A gradient mixture of water, acetonitrile, and acetic acid. The exact gradient program would need to be optimized for the specific column and system.

-

Flow Rate: Approximately 0.40 mL/min.

-

Column Temperature: 30.0°C.

-

Detection Wavelength: 285 nm.

-

Injection Volume: 10.0 µL.

Sample Preparation:

-

Standard Solutions: Prepare individual stock solutions of tadalafil and its stereoisomers (including this compound) in a suitable diluent (e.g., a mixture of acetonitrile and water). From these stock solutions, prepare working standard solutions of known concentrations.

-

Sample Solutions (for drug substance or formulation): Accurately weigh the sample and dissolve it in the diluent to achieve a target concentration. The solution may require sonication to ensure complete dissolution.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and identify the peaks corresponding to each stereoisomer based on their retention times, as determined from the injection of individual standards.

-

Quantify the amount of each stereoisomer in the sample by comparing the peak areas with those of the corresponding standards.

Caption: A typical workflow for the chiral HPLC analysis of tadalafil and its stereoisomers.

Conclusion

The pharmacological profile of this compound is characterized by a significantly diminished inhibitory potency against PDE5 compared to its therapeutically active epimer, tadalafil. This substantial loss of activity underscores the critical role of the C-12a stereocenter in the high-affinity binding to the PDE5 enzyme. While comprehensive data on its selectivity against other PDE isoforms and its in vivo pharmacokinetic and pharmacodynamic properties are currently lacking in the scientific literature, the available in vitro data strongly suggest that this compound is not a pharmacologically active agent in the same manner as tadalafil. For researchers and professionals in drug development, this compound serves as an important reference compound for stereoselective synthesis, analytical method development, and as a potential impurity that requires careful monitoring in the manufacturing of tadalafil. Further studies would be necessary to fully elucidate its complete pharmacological and toxicological profile.

References

- 1. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. accessdata.fda.gov [accessdata.fda.gov]

In Vitro PDE5 Inhibitory Activity of 12-epi-Tadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro phosphodiesterase type 5 (PDE5) inhibitory activity of 12-epi-Tadalafil, a diastereomer of the clinically approved drug Tadalafil. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For this compound, the in vitro PDE5 inhibitory activity has been determined and is presented below in comparison to its parent compound, Tadalafil.

| Compound | IC50 (PDE5) |

| This compound | 0.09 µM[1][2] |

| Tadalafil | ~1.8 - 5 nM |

Note: The IC50 value for Tadalafil is provided as a reference range from various sources for comparative purposes.

Signaling Pathway and Mechanism of Action

Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5] Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[4] cGMP then acts as a second messenger, leading to various physiological effects, including smooth muscle relaxation.[3][5] PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.[4]

This compound, like Tadalafil, acts as a competitive inhibitor of PDE5. By binding to the active site of the enzyme, it prevents the breakdown of cGMP, leading to an accumulation of cGMP and enhanced downstream signaling.[3][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tadalafil, (6R ,12aS)- | TargetMol [targetmol.com]

- 3. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Epimerization of Tadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the epimerization of Tadalafil, a critical factor in its chemical stability and pharmaceutical development. Tadalafil, with the systematic name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1][2]. Its efficacy and safety are contingent upon maintaining the specific stereochemical configuration of its two chiral centers at positions C6 and C12a. Epimerization, the change in configuration at one of these centers, can lead to the formation of diastereomers with potentially different pharmacological and toxicological profiles, making its control essential.

The Stereochemistry of Tadalafil and Its Epimers

Tadalafil's therapeutic activity is attributed to its (6R, 12aR) configuration. Epimerization can occur at either of the two chiral centers, leading to the formation of three other stereoisomers:

-

(6R, 12aS)-Tadalafil: The epimer at the C12a position. This is often referred to as Tadalafil EP Impurity A or the (6R, 12aS) diastereomer[3][4].

-

(6S, 12aR)-Tadalafil: The epimer at the C6 position.

-

(6S, 12aS)-Tadalafil: The enantiomer of Tadalafil, also known as Tadalafil EP Impurity B[5].

The primary focus of stability studies is often the formation of the (6R, 12aS) diastereomer, as the proton at the C12a position is particularly susceptible to abstraction under certain conditions.

Mechanism of Epimerization

The principal pathway for Tadalafil epimerization is base-catalyzed, occurring at the C12a position. This carbon is adjacent to a carbonyl group (C1), which makes the attached hydrogen atom acidic and susceptible to abstraction by a base.

The proposed mechanism involves the following steps:

-

Proton Abstraction: A base removes the acidic proton from the C12a position.

-

Enolate Formation: The removal of the proton results in the formation of a planar enolate intermediate, which is stabilized by resonance with the adjacent carbonyl group.

-

Reprotonation: The enolate intermediate can be reprotonated from either face. Protonation from the original face regenerates the (12aR)-Tadalafil, while protonation from the opposite face results in the formation of the (12aS)-epimer.

This equilibrium process is driven by factors such as pH, temperature, and solvent polarity.

Caption: Base-catalyzed epimerization pathway of Tadalafil at the C12a position.

Factors Influencing Epimerization and Degradation

Forced degradation studies, conducted under the International Conference on Harmonization (ICH) guidelines, reveal the conditions under which Tadalafil is most susceptible to degradation, including epimerization. The drug is particularly labile under hydrolytic conditions, especially in the presence of a base[6][7][8].

Data from Forced Degradation Studies

The following table summarizes the typical degradation behavior of Tadalafil under various stress conditions. While these studies often measure total degradation, the significant degradation under basic conditions is primarily attributed to hydrolytic pathways, including epimerization.

| Stress Condition | Reagent/Parameters | Duration & Temp. | Observed Degradation (%) | Reference |

| Acid Hydrolysis | 1 N HCl | Refluxed for 10 h at 60 °C | Significant Degradation | [9] |

| 0.8 N HCl | Refluxed for 3 h | Complete Degradation | [10] | |

| Base Hydrolysis | 1 N NaOH | Refluxed for 10 h at 60 °C | Degradation Observed | [9] |

| 0.1 M NaOH | - | Particularly Labile | [6][8] | |

| Oxidative | 3% H₂O₂ | 48 h at Room Temp. | No Degradation | [9] |

| 5% H₂O₂ | - | Some Degradation | [6] | |

| Thermal | Hot Air Oven | 48 h at 120 °C | No Degradation | [9] |

| Photolytic | UV Light (254 nm & 366 nm) | 48 h | No Degradation | [9] |

Note: The percentage of degradation can vary based on the exact experimental setup. The data indicates susceptibility rather than precise kinetic values.

Experimental Protocols

Protocol 1: Intentional Generation of (6R, 12aS) Diastereomer for System Suitability

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Tadalafil and is used to generate the epimer as a reference marker for chromatographic analysis[6].

Objective: To induce epimerization of Tadalafil to generate its (6R, 12aS) diastereomer for use in system suitability tests.

Materials:

-

Tadalafil Reference Standard (RS)

-

Diluent: Hexanes / Isopropanol / Acetonitrile (40:40:20, v/v/v)

-

1.0 M Tetrabutylammonium Hydroxide in Methanol

-

Trifluoroacetic Acid

Procedure:

-

Dissolve 25 mg of Tadalafil in 40 mL of Diluent.

-

Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol to the solution.

-

Allow the mixture to stand at room temperature for 20 minutes to facilitate base-catalyzed epimerization.

-

Quench the reaction by adding 1.0 mL of Trifluoroacetic Acid.

-

Dilute the resulting solution with Diluent to a final volume of 50 mL. This solution now contains a mixture of Tadalafil and its (6R, 12aS) diastereomer.

Protocol 2: Forced Degradation Study (Base Hydrolysis)

This protocol outlines a typical procedure for investigating the stability of Tadalafil under basic conditions, which promotes epimerization.

Objective: To assess the stability of Tadalafil under alkaline stress and identify degradation products, including epimers.

Materials:

-

Tadalafil Active Pharmaceutical Ingredient (API)

-

1 N Sodium Hydroxide (NaOH)

-

1 N Hydrochloric Acid (HCl)

-

Acetonitrile (HPLC Grade)

-

Purified Water (HPLC Grade)

Procedure:

-

Accurately weigh 300 mg of Tadalafil and transfer it to a suitable reaction vessel.

-

Add 5 mL of 1 N NaOH solution.

-

Reflux the mixture at 60 °C for 10 hours[9]. Periodically withdraw aliquots to monitor the reaction progress via HPLC.

-

After the desired time, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with an appropriate volume of 1 N HCl.

-

Dilute the neutralized sample with a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration for analysis.

-

Analyze the stressed sample using a validated, stability-indicating HPLC method capable of separating Tadalafil from its epimers and other degradants.

Caption: General workflow for a forced degradation study of Tadalafil.

Analytical Methods for Chiral Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective technique for separating and quantifying Tadalafil from its stereoisomers[9][11].

Example HPLC Method for Chiral Separation

This method provides baseline separation of Tadalafil and its three stereoisomers[9][11].

| Parameter | Condition |

| Column | Chiralpak AD |

| Mobile Phase | Hexane : Isopropyl Alcohol (1:1, v/v) |

| Flow Rate | Typically 1.0 mL/min (to be optimized) |

| Detection | UV at 220 nm |

| Run Time | ~30 minutes for baseline separation |

| Resolution | > 2.0 between enantiomeric pairs |

System Suitability: The method's suitability is confirmed by ensuring a resolution of no less than 2.0 between the (6R, 12aS) diastereomer and Tadalafil[6].

Control and Mitigation Strategies

Controlling the epimerization of Tadalafil is crucial during synthesis, formulation, and storage to ensure product quality, safety, and efficacy.

-

pH Control: Since epimerization is predominantly base-catalyzed, maintaining the pH of solutions and formulations within a neutral to slightly acidic range is the most critical control strategy. Avoid exposure to strongly alkaline conditions.

-

Temperature Management: Elevated temperatures can accelerate the rate of epimerization. Store the API and finished drug product at controlled room temperature as recommended[7].

-

Synthesis Route: Utilize synthetic pathways that minimize the use of strong bases or high temperatures in the final steps after the chiral centers have been established.

-

Excipient Compatibility: During formulation development, ensure that all excipients are compatible with Tadalafil and do not create a microenvironment with a high pH that could promote epimerization over the product's shelf life.

-

Analytical Monitoring: Implement robust, stability-indicating analytical methods to routinely monitor the levels of epimers and other impurities in both the API and the finished product throughout its shelf life.

References

- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tadalafil EP Impurity A | 171596-27-3 | SynZeal [synzeal.com]

- 4. Tadalafil, (6R,12aS)- | C22H19N3O4 | CID 9821704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tadalafil, (6S,12aS)- | C22H19N3O4 | CID 9908373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]

- 9. asianpubs.org [asianpubs.org]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

The Genesis of a Stereochemical Impurity: An In-depth Technical Guide to the Origin and Formation of 12-epi-Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin and formation of 12-epi-Tadalafil, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Tadalafil. Understanding the formation of this diastereomer is paramount for the development of robust synthetic processes and effective analytical control strategies to ensure the purity, safety, and efficacy of Tadalafil.

Introduction to Tadalafil and its Stereoisomers

Tadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is widely prescribed for the treatment of erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia. The therapeutic efficacy of Tadalafil is intrinsically linked to its specific stereochemistry at the C6 and C12a positions.

This compound, or (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a diastereomer of Tadalafil where the stereochemistry at the C12a position is inverted from R to S. As a stereoisomeric impurity, its presence in the final drug product must be strictly controlled within pharmacopoeial limits.

Origin and Formation of this compound

The primary mechanism for the formation of this compound is through a base-catalyzed epimerization at the C12a position of the Tadalafil molecule. This transformation can occur during the synthesis of Tadalafil or under certain storage and handling conditions, particularly in the presence of basic substances.

Mechanistic Pathway of Epimerization

The epimerization process is initiated by the abstraction of the acidic proton at the C12a position by a base. This proton is rendered acidic due to its alpha position to the carbonyl group of the diketopiperazine ring. The deprotonation results in the formation of a planar enolate intermediate. Subsequent reprotonation of this enolate can occur from either face, leading to either the original (6R, 12aR) configuration of Tadalafil or the inverted (6R, 12aS) configuration of this compound.

Figure 1: Base-catalyzed epimerization of Tadalafil to this compound.

Factors Influencing Epimerization

Several factors can influence the rate and extent of the epimerization of Tadalafil:

-

Base Strength: Stronger bases will more readily abstract the C12a proton, leading to a faster rate of epimerization.

-

Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO), have been noted to facilitate this epimerization.[1]

-

Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of epimerization.

-

Reaction Time: Prolonged exposure to basic conditions will lead to a higher conversion of Tadalafil to its epimer.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. Studies on Tadalafil have shown that it is susceptible to degradation under alkaline conditions, leading to the formation of its diastereomers.[2][3][4]

A stereoselective RP-HPLC method has been developed and validated for the simultaneous quantification of Tadalafil and its stereoisomers, including this compound ((6R, 12aS) diastereomer).[2][3][4] Forced degradation studies using this method have confirmed the conversion of Tadalafil to this compound under alkaline conditions.[2][3][4]

| Stress Condition | Reagent | Temperature | Time | Observation | Reference |

| Alkaline Hydrolysis | 1 N NaOH | 65°C | 15 min | Formation of (6R, 12aS) diastereomer (this compound) | [2][3][4] |

| Alkaline Hydrolysis | Tetrabutylammonium Hydroxide in Methanol | Room Temperature | 20 min | Generation of (6R, 12aS) diastereomer for system suitability |

Table 1: Summary of Forced Degradation Conditions Leading to this compound Formation.

Experimental Protocols

Protocol for the Generation of this compound (for System Suitability)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Tadalafil and is intended for the generation of the (6R, 12aS) diastereomer for use in system suitability testing.

-

Dissolution: Dissolve 25 mg of Tadalafil reference standard in 40 mL of a suitable diluent (e.g., a mixture of hexanes, isopropanol, and acetonitrile).

-

Base Treatment: Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in methanol to the solution.

-

Incubation: Allow the solution to stand at room temperature for 20 minutes to facilitate epimerization.

-

Neutralization: Add 1.0 mL of trifluoroacetic acid to neutralize the base and quench the reaction.

-

Dilution: Dilute the resulting solution with the diluent to a final volume of 50 mL.

Analytical Method for the Separation and Quantification of Tadalafil and this compound

A validated stereoselective reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the separation and quantification of Tadalafil and its stereoisomers.[2][3][4]

-

Mobile Phase: A gradient mixture of water, acetonitrile, and acetic acid.[2][3][4]

-

Run Time: Approximately 24 minutes to achieve separation of all isomers.[2][3][4]

Figure 2: Experimental workflow for the generation and analysis of this compound.

Conclusion

The formation of this compound is a critical consideration in the synthesis and quality control of Tadalafil. This impurity arises primarily from a base-catalyzed epimerization at the C12a position. A thorough understanding of the mechanism of formation and the factors that influence it is essential for developing robust manufacturing processes that minimize the formation of this and other related substances. The implementation of a validated, stereoselective analytical method is imperative for the accurate monitoring and control of this compound, ensuring the final drug product meets the required standards of purity and safety.

References

- 1. scribd.com [scribd.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer, and Two Diastereomers in API and Tablet Form | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

The Critical Role of 12-epi-Tadalafil as a Reference Standard in Pharmaceutical Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the stringent landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) are paramount. For Tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor, ensuring its quality necessitates the use of highly characterized reference standards for its related compounds and potential impurities. Among these, 12-epi-Tadalafil, a diastereomer of Tadalafil, serves as a critical reference standard for the accurate identification and quantification of impurities in Tadalafil drug substances and products. This technical guide provides a comprehensive overview of the role of this compound in pharmaceutical analysis, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction to Tadalafil and its Stereoisomers

Tadalafil, with the chemical name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[1] This mechanism of action is the basis for its therapeutic use in treating erectile dysfunction and pulmonary arterial hypertension.[1]

The molecular structure of Tadalafil contains two chiral centers, giving rise to four possible stereoisomers. The therapeutically active form is the (6R,12aR)-diastereomer. This compound is the (6R,12aS)-diastereomer, an inactive isomer that can arise during the synthesis or degradation of Tadalafil. Its presence as an impurity must be carefully controlled to ensure the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs with strict limits for impurities in Tadalafil.[2]

The Role of this compound as a Reference Standard

A reference standard is a highly purified compound used as a benchmark for analytical tests. In the context of pharmaceutical analysis, reference standards are indispensable for:

-

Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), the retention time of a peak in a sample chromatogram is compared to that of a known reference standard to confirm the identity of a compound.

-

Quantification: By preparing a calibration curve using a reference standard of a known concentration, the amount of the corresponding substance in a sample can be accurately determined.

-

Method Validation: Reference standards are crucial for validating analytical methods, ensuring they are accurate, precise, linear, and specific for their intended purpose.

This compound reference standards are essential for impurity profiling of Tadalafil.[3] Regulatory bodies require that all impurities above a certain threshold be identified, quantified, and monitored. The availability of a well-characterized this compound reference standard allows pharmaceutical manufacturers to develop and validate analytical methods capable of separating and quantifying this specific impurity from the main Tadalafil peak and other related substances.

Analytical Methodologies for Tadalafil and this compound

A variety of analytical techniques are employed for the analysis of Tadalafil and its impurities. The most common and robust methods are HPLC and UPLC, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the routine analysis of Tadalafil and its related compounds.

This protocol is a representative example based on common practices and published methods.[4][5][6][7]

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Agilent Eclipse C18, 150 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of ammonium acetate (10 mM) and methanol (35:65 v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[8]

-

Detection Wavelength: 280 nm or 284 nm.[4]

-

Injection Volume: 20 µL.[8]

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve Tadalafil and this compound reference standards in a suitable diluent (e.g., methanol or a mixture of methanol and water) to a known concentration.

-

Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to a specific amount of Tadalafil in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peaks based on their retention times compared to the standards and quantify the amounts using the peak areas.

| Parameter | Tadalafil | This compound (as a diastereomer) | Reference |

| Retention Time (min) | ~4.6 | Varies based on method, typically close to Tadalafil | [4] |

| Linearity Range (µg/mL) | 5 - 25 | - | [4] |

| Correlation Coefficient (r²) | > 0.999 | - | [5] |

| Limit of Detection (LOD) (µg/mL) | 1.19 | - | [5] |

| Limit of Quantification (LOQ) (µg/mL) | 3.61 | - | [5] |

| Recovery (%) | 99.26 - 100.97 | - | [4] |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it ideal for the analysis of trace-level impurities and for pharmacokinetic studies.

This protocol is a representative example based on published methods.[9][10][11]

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Sample Preparation (for plasma samples):

-

To a small volume of plasma (e.g., 20 µL), add an internal standard solution and a protein precipitation agent (e.g., acetonitrile).[9]

-

Vortex and centrifuge the mixture to pellet the precipitated proteins.

-

Inject the supernatant into the UPLC-MS/MS system.

-

| Parameter | Value | Reference |

| Linearity Range (ng/mL) | 5 - 1000 | [9][10] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | [9][10] |

| Intra-day Precision (%RSD) | < 8.4 | [9][10] |

| Inter-day Precision (%RSD) | < 8.4 | [9][10] |

| Accuracy (%RE) | < -3.2 | [9][10] |

| Extraction Recovery (%) | 90.38 - 97.32 | [9] |

Mandatory Visualizations

Tadalafil's Mechanism of Action: The PDE5 Signaling Pathway

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme. The following diagram illustrates the signaling pathway involved.

Caption: Tadalafil inhibits PDE5, leading to increased cGMP levels and smooth muscle relaxation.

Experimental Workflow for HPLC Analysis of Tadalafil and Impurities

The following diagram outlines the typical workflow for the analysis of Tadalafil and its impurities, including this compound, using HPLC.

Caption: A streamlined workflow for the HPLC analysis of Tadalafil and its impurities.

Conclusion

The use of this compound as a reference standard is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Tadalafil pharmaceutical products. Its role in peak identification, accurate quantification, and method validation is critical for meeting stringent regulatory requirements. The analytical methodologies outlined in this guide, particularly RP-HPLC and UPLC-MS/MS, provide the necessary sensitivity and selectivity for the robust analysis of Tadalafil and its impurities. By adhering to these well-defined protocols and utilizing high-quality reference standards, pharmaceutical scientists and drug development professionals can confidently ensure that Tadalafil products meet the highest standards of quality.

References

- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uspnf.com [uspnf.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. japsonline.com [japsonline.com]

- 5. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpar.com [ijpar.com]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of 12-epi-Tadalafil

This technical guide provides comprehensive information on 12-epi-Tadalafil, an epimer of Tadalafil, for researchers, scientists, and drug development professionals. It covers key chemical properties, synthesis, pharmacology, and analytical methodologies.

Core Compound Data

This compound is a diastereomer of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The core quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 171596-27-3[1][2] |

| Molecular Weight | 389.40 g/mol [1][2][3] |

| Molecular Formula | C₂₂H₁₉N₃O₄[2][4][3] |

| Synonyms | 12-epi-IC-351, Tadalafil EP Impurity A[2][4] |

Synthesis Overview

The synthesis of Tadalafil and its epimers, including this compound, typically involves a key Pictet-Spengler reaction. This reaction between D-tryptophan methyl ester and piperonal can lead to the formation of both cis and trans isomers. The stereoselectivity of this reaction is highly dependent on the reaction conditions, such as the choice of solvent and catalyst.[5]

Base-catalyzed epimerization at the 12a-position of Tadalafil in a DMSO-containing solvent has also been reported as a method to obtain 12a-epi-Cialis.[5] A general synthesis strategy involves the condensation and cyclization of D-tryptophan methyl ester hydrochloride with piperonylaldehyde, followed by acylation and aminolysis ring-closure reactions to yield the final product.[6] The control of stereochemistry at the C-12a position is a critical step in selectively synthesizing this compound.

Pharmacology and Mechanism of Action

This compound is an inhibitor of phosphodiesterase type 5 (PDE5) with an IC₅₀ value of 0.09 μM.[2][3] PDE5 is an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[7][8][9] It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7][10]

The inhibition of PDE5 by this compound leads to an increase in intracellular cGMP levels. In the context of erectile function, nitric oxide (NO) is released during sexual stimulation, which activates guanylate cyclase to produce cGMP. The elevated cGMP levels result in the relaxation of smooth muscle in the penile arteries and corpus cavernosum, leading to increased blood flow and an erection.[9] By inhibiting cGMP degradation, this compound enhances the pro-erectile signaling cascade. This mechanism of action is central to its potential therapeutic applications in conditions like erectile dysfunction and pulmonary arterial hypertension.[8][11][12]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound (12-epi-IC-351) | PDE5抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tadalafil, (6R,12aS)- | C22H19N3O4 | CID 9821704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]

- 7. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tadalafil - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tadalafil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. go.drugbank.com [go.drugbank.com]

The Emergence of Tadalafil Epimers: A Technical Guide to Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The complex stereochemistry of the Tadalafil molecule, which possesses two chiral centers, gives rise to four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The (6R, 12aR) isomer is the active pharmaceutical ingredient.[4][5] The other diastereomers, which are epimers of Tadalafil, can arise during the synthesis process or as degradation products.[6][7][8] Given the potential for differences in pharmacological and toxicological profiles between stereoisomers, the detection, separation, and characterization of these epimers are of paramount importance in drug development and quality control.[9]

This technical guide provides an in-depth overview of the discovery and initial characterization of Tadalafil epimers. It details the analytical methodologies for their separation and identification, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Separation and Quantification of Tadalafil Epimers

High-performance liquid chromatography (HPLC) has proven to be a robust and sensitive method for the chiral separation of Tadalafil and its three stereoisomers.[9][10][11][12] The use of a chiral stationary phase, such as a Chiralpak AD column, is critical for achieving baseline separation of the four isomers.[9][10][11][12]

Experimental Protocol: Chiral HPLC Separation

A validated HPLC method for the separation of Tadalafil epimers is outlined below.[9][10][11]

-

Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

-

Column: Chiralpak AD, 250 mm x 4.6 mm, 10 µm.

-